N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE
Overview
Description
N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE typically involves the reaction of 2-chlorobenzyl chloride with piperazine, followed by the reaction with 4-ethoxybenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as an antihistamine or antipsychotic agent.
Mechanism of Action
The mechanism of action of N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. For example, it may bind to histamine H1 receptors, thereby exerting antihistamine effects. Additionally, it may interact with other receptors or enzymes, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Cetirizine: An antihistamine used to treat allergies.
Hydroxyzine: Another antihistamine with sedative properties.
Piperazine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-ETHOXYPHENYL)METHANIMINE is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a piperazine ring with chlorophenyl and ethoxyphenyl groups contributes to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethoxyphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-2-25-19-9-7-17(8-10-19)15-22-24-13-11-23(12-14-24)16-18-5-3-4-6-20(18)21/h3-10,15H,2,11-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRGNRVXZAUVJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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